(2E)-2-CYANO-N-(4-METHYLPHENYL)-3-[5-(4-METHYLPHENYL)FURAN-2-YL]PROP-2-ENAMIDE
Description
The compound (2E)-2-cyano-N-(4-methylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-Enamide is an acrylamide derivative featuring a conjugated α,β-unsaturated carbonyl system. The (2E)-configuration indicates a trans arrangement across the C=C double bond, which is critical for its electronic and steric properties . The molecule comprises:
- A cyano group at the α-position, enhancing electrophilicity and reactivity toward nucleophilic agents.
- A 4-methylphenyl (p-tolyl) group on the amide nitrogen, contributing to lipophilicity and influencing intermolecular interactions (e.g., π-π stacking).
This compound is structurally analogous to intermediates used in synthesizing bioactive acrylamides and acrylates, which are prevalent in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
(E)-2-cyano-N-(4-methylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-15-3-7-17(8-4-15)21-12-11-20(26-21)13-18(14-23)22(25)24-19-9-5-16(2)6-10-19/h3-13H,1-2H3,(H,24,25)/b18-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXRMGKDKSSSLD-QGOAFFKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader class of α-cyanoacrylamides and acrylates. Below is a detailed comparison with key analogs, emphasizing structural variations and their implications:
Table 1: Structural and Functional Comparisons
Key Observations :
Electronic Effects: The cyano group in the target compound increases electrophilicity compared to non-cyano analogs (e.g., ), making it more reactive in Michael addition or cycloaddition reactions.
Steric and Conformational Differences: The syn-periplanar conformation (C4–C8–C9–C10 torsion angle: ~3.2°) in the target compound is conserved across similar acrylamides, stabilizing the planar geometry required for π-orbital overlap .
Hydrogen Bonding and Crystal Packing :
- The furan oxygen in the target compound can act as a hydrogen bond acceptor, influencing crystal packing and solubility .
- Compounds with methoxy or ethoxy groups (e.g., ) exhibit additional hydrogen-bonding sites, enhancing crystalline stability .
Pharmacological Relevance :
- The 4-methylphenyl group in the target compound balances lipophilicity and metabolic stability, a feature shared with but absent in polar analogs like .
- Halogenated derivatives (e.g., ) often show improved pharmacokinetic profiles due to increased membrane permeability and resistance to oxidative metabolism.
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